molecular formula C13H9F2NO B1452552 2-(2,3-Difluorobenzoyl)-4-methylpyridine CAS No. 1187170-98-4

2-(2,3-Difluorobenzoyl)-4-methylpyridine

Cat. No. B1452552
CAS RN: 1187170-98-4
M. Wt: 233.21 g/mol
InChI Key: AGCRHEJEARBMAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,3-Difluorobenzoyl chloride” is a chemical compound with the molecular formula C7H3ClF2O . It has an average mass of 176.548 Da and a monoisotopic mass of 175.984055 Da .


Molecular Structure Analysis

The molecular structure of “2,3-Difluorobenzoyl chloride” consists of a benzoyl group (C6H5CO-) where two hydrogen atoms are replaced by fluorine atoms at the 2nd and 3rd positions .


Physical And Chemical Properties Analysis

“2,3-Difluorobenzoyl chloride” is a clear, colorless liquid with a density of 1.423 g/mL at 25 °C (lit.) . It has a refractive index (n20/D) of 1.5143 (lit.) . The boiling point is 85-87 °C/14 mmHg (lit.) .

Scientific Research Applications

1. Use in Lanthanide Ternary Complexes

2-(2,3-Difluorobenzoyl)-4-methylpyridine has been employed in the construction of lanthanide ternary complexes. These complexes exhibit intriguing properties such as luminescence, making them useful in materials science and potentially in sensing applications (Du, Ren, & Zhang, 2020).

2. In Hydrogen Bonded Supramolecular Associations

This compound plays a role in forming hydrogen-bonded supramolecular associations in organic acid-base salts. These structures are significant in the study of molecular interactions and crystal engineering (Khalib, Thanigaimani, Arshad, & Razak, 2014).

3. As a Component in Antitumor Agents

It has been used in the synthesis of compounds with potential antitumor activity, such as in the development of pyrido[2,3-d]pyrimidine derivatives, highlighting its relevance in medicinal chemistry (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

4. Role in Spin-Crossover Iron(II) Complexes

The compound is instrumental in the study of spin-crossover Iron(II) complexes. These complexes are of interest for their potential applications in molecular electronics and smart materials (Nishi, Arata, Matsumoto, Iijima, Sunatsuki, Ishida, & Kojima, 2010).

5. In the Synthesis of Heterocyclic Assemblies

2-(2,3-Difluorobenzoyl)-4-methylpyridine is also significant in the synthesis of various biologically active heterocyclic assemblies, playing a vital role in the development of new pharmaceutical compounds (Politanskaya, Rybalova, Zakharova, Nevinsky, & Tretyakov, 2018).

Safety and Hazards

“2,3-Difluorobenzoyl chloride” is a combustible liquid that causes severe skin burns and eye damage . It may also cause respiratory irritation . In case of skin contact, it’s recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . In case of eye contact, rinse cautiously with water for several minutes .

properties

IUPAC Name

(2,3-difluorophenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-5-6-16-11(7-8)13(17)9-3-2-4-10(14)12(9)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCRHEJEARBMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=C(C(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Difluorobenzoyl)-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-Difluorobenzoyl)-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(2,3-Difluorobenzoyl)-4-methylpyridine
Reactant of Route 3
Reactant of Route 3
2-(2,3-Difluorobenzoyl)-4-methylpyridine
Reactant of Route 4
Reactant of Route 4
2-(2,3-Difluorobenzoyl)-4-methylpyridine
Reactant of Route 5
Reactant of Route 5
2-(2,3-Difluorobenzoyl)-4-methylpyridine
Reactant of Route 6
Reactant of Route 6
2-(2,3-Difluorobenzoyl)-4-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.